Aspartylglucosaminidase is found in various tissues across different species. In humans, it is predominantly expressed in the liver and is essential for the proper processing of glycoproteins. Its deficiency can lead to disorders such as Aspartylglucosaminuria, characterized by the accumulation of aspartylglycosamine.
The AGA protein belongs to the family of glycoside hydrolases, specifically classified under the glycoside hydrolase family 39. These enzymes are characterized by their ability to cleave glycosidic bonds in carbohydrates.
The synthesis of AGA protein can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding AGA into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cell lines.
The crystal structure of AGA has been elucidated, revealing a complex arrangement that includes an active site capable of binding substrate molecules effectively. The enzyme typically exhibits a globular shape with distinct domains that facilitate its catalytic function.
The primary reaction catalyzed by AGA involves the hydrolysis of aspartyl-linked oligosaccharides:
This reaction is crucial for the breakdown of glycoproteins and occurs optimally at specific pH levels and temperatures, typically around pH 5.5 and 37 °C for human AGA.
The mechanism by which AGA operates involves substrate binding at its active site, followed by nucleophilic attack on the glycosidic bond. This leads to the formation of a transient enzyme-substrate complex, ultimately resulting in product release and enzyme regeneration.
Kinetic studies indicate that AGA follows Michaelis-Menten kinetics with varying affinities for different substrates based on their structural characteristics.
AGA has significant applications in biotechnology and medicine:
Aspartylglucosaminidase (AGA), also termed glycosylasparaginase or N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase (EC 3.5.1.26), was first identified through biochemical studies of lysosomal storage disorders in the 1970s–1980s. The gene encoding AGA (AGA) was mapped to human chromosome 4q34.3, and mutations were initially characterized in Finnish populations with a high incidence of aspartylglucosaminuria (AGU) [3] [6]. The nomenclature adheres to international guidelines:
Table 1: AGA Protein Nomenclature and Features
Category | Designation |
---|---|
Recommended Name | Aspartylglucosaminidase |
Alternative Names | Glycosylasparaginase, N4-(N-acetyl-β-glucosaminyl)-L-asparagine amidase |
Gene Symbol | AGA |
Enzyme Commission | EC 3.5.1.26 |
Protein Family | Ntn-hydrolase |
Organism | Homo sapiens (Human), conserved in vertebrates |
AGA is a lysosomal hydrolase critical for degrading N-linked glycoproteins. It catalyzes the hydrolysis of the amide bond between asparagine (Asn) and N-acetylglucosamine (GlcNAc) in oligosaccharides, one of the final steps in glycoprotein catabolism [1] [6]. Key functional features include:
Table 2: Structural Features of Human AGA Protein
Feature | Detail |
---|---|
Precursor Size | 346 amino acids (∼75 kDa glycosylated) |
Mature Subunits | α-chain: 24–205 (19.6 kDa, pI 4.82); β-chain: 206–346 (17.5 kDa) |
Quaternary Structure | Heterotetramer (αβ)₂ |
Catalytic Residue | Thr206 (N-terminal nucleophile of β-chain) |
Key Disulfide Bonds | Cys163 (stabilizes α-subunit); Cys283 (critical for β-subunit folding) |
Glycosylation Sites | 5–6 N-linked sites (critical for lysosomal targeting) |
AGA exemplifies deep evolutionary conservation with structural and functional adaptations:
Table 3: Evolutionary Conservation of AGA Homologs
Organism | Protein | Identity to Human AGA | Unique Features |
---|---|---|---|
Homo sapiens | AGA | 100% | Lysosomal glycoprotein degradation |
Mus musculus | AGA | 96% | Similar processing, disease model for AGU |
Drosophila melanogaster | Lamina ancestor | 29% | Involved in nuclear envelope assembly |
Asobara tabida | AGA-like | <30% | Venom neurotoxin (aspartate production) |
Escherichia coli | IaaA/YbiK | 25% | Isoaspartyl dipeptidase activity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1